Cas no 82187-66-4 (ethyl 2-(thiophen-2-ylthio)acetate)
ethyl 2-(thiophen-2-ylthio)acetate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-(thiophen-2-ylthio)acetate
- (Thiophen-2-ylsulfanyl)-acetic acid ethyl ester
- 82187-66-4
- ethyl 2-thiophen-2-ylsulfanylacetate
- G71179
- SCHEMBL4398615
- ETHYL 2-(THIOPHEN-2-YLSULFANYL)ACETATE
- Ethyl2-(thiophen-2-ylthio)acetate
- InChI=1/C8H10O2S2/c1-2-10-7(9)6-12-8-4-3-5-11-8/h3-5H,2,6H2,1H
- DB-248202
- ethyl (2-thienylthio)acetate
- AKOS009232734
-
- MDL: MFCD11185021
- Inchi: 1S/C8H10O2S2/c1-2-10-7(9)6-12-8-4-3-5-11-8/h3-5H,2,6H2,1H3
- InChI Key: YNUNTAWVARFSQZ-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)CC(=O)OCC
Computed Properties
- Exact Mass: 202.01222190g/mol
- Monoisotopic Mass: 202.01222190g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 79.8Ų
ethyl 2-(thiophen-2-ylthio)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004063-250mg |
Ethyl 2-(thiophen-2-ylthio)acetate |
82187-66-4 | 95% | 250mg |
$198.00 | 2023-09-01 | |
| Alichem | A169004063-1g |
Ethyl 2-(thiophen-2-ylthio)acetate |
82187-66-4 | 95% | 1g |
$437.09 | 2023-09-01 | |
| Chemenu | CM199208-1g |
Ethyl 2-(thiophen-2-ylthio)acetate |
82187-66-4 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM199208-1g |
Ethyl 2-(thiophen-2-ylthio)acetate |
82187-66-4 | 95% | 1g |
$464 | 2023-01-18 | |
| 1PlusChem | 1P00GKBE-1g |
(Thiophen-2-ylsulfanyl)-acetic acid ethyl ester |
82187-66-4 | 95% | 1g |
$460.00 | 2024-04-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743177-1g |
Ethyl 2-(thiophen-2-ylthio)acetate |
82187-66-4 | 98% | 1g |
¥4252.00 | 2024-07-28 | |
| A2B Chem LLC | AH72026-100mg |
Ethyl 2-(thiophen-2-ylthio)acetate |
82187-66-4 | 95% | 100mg |
$79.00 | 2024-04-19 | |
| A2B Chem LLC | AH72026-250mg |
Ethyl 2-(thiophen-2-ylthio)acetate |
82187-66-4 | 95% | 250mg |
$132.00 | 2024-04-19 | |
| A2B Chem LLC | AH72026-1g |
Ethyl 2-(thiophen-2-ylthio)acetate |
82187-66-4 | 95% | 1g |
$357.00 | 2024-04-19 | |
| Crysdot LLC | CD11052167-1g |
Ethyl 2-(thiophen-2-ylthio)acetate |
82187-66-4 | 95+% | 1g |
$496 | 2024-07-18 |
ethyl 2-(thiophen-2-ylthio)acetate Suppliers
ethyl 2-(thiophen-2-ylthio)acetate Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on ethyl 2-(thiophen-2-ylthio)acetate
Comprehensive Overview of Ethyl 2-(Thiophen-2-ylthio)acetate (CAS No. 82187-66-4): Properties, Applications, and Industry Trends
Ethyl 2-(thiophen-2-ylthio)acetate (CAS No. 82187-66-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique thiophene-based structure. This ester derivative combines a thioether linkage with an acetate functional group, making it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in crop protection formulations and drug discovery, aligning with the growing demand for sustainable chemistry solutions.
The compound’s molecular structure (C8H10O2S2) features a thiophene ring connected via a sulfur atom to an ethyl acetate moiety. This configuration enables radical scavenging properties, a topic frequently searched in antioxidant research and material science forums. Laboratories utilize it as a building block for heterocyclic compounds, particularly in developing non-toxic biocides—a trending topic in green chemistry discussions.
Analytical data for 82187-66-4 reveals a boiling point of 285°C (predicted) and moderate lipophilicity (LogP ≈ 2.8), making it suitable for lipid-soluble formulations. Its IR spectrum shows characteristic peaks at 1700 cm-1 (C=O stretch) and 1250 cm-1 (C-S bond), frequently referenced in spectroscopy databases. These properties address common search queries like "thiophene derivatives characterization" and "sulfur-containing ester applications".
In industrial contexts, ethyl 2-(thiophen-2-ylthio)acetate serves as a precursor for conductive polymers—an area surging in flexible electronics research. Patent analyses show its use in organic semiconductors, correlating with rising searches for "biodegradable electronic materials". The compound’s electron-rich thiophene unit facilitates π-stacking, a key feature in optoelectronic device development.
Environmental considerations position this compound favorably due to its lower ecotoxicity compared to halogenated analogs—addressing EPA compliance questions. Recent publications explore its biodegradation pathways, tapping into the "sustainable sulfur chemistry" trend. Storage recommendations (2-8°C under nitrogen) and handling protocols are frequently documented in chemical safety databases.
Market insights indicate growing procurement of CAS 82187-66-4 for high-value specialty chemicals, with suppliers emphasizing batch-to-batch consistency—a top concern in pharmaceutical QA/QC forums. Chromatographic purity (>98%) and residual solvent levels are critical parameters, reflecting industry searches for "HPLC methods for thiophene esters".
Emerging applications include flavor/fragrance synthesis, where its sulfurous notes are modified into food-grade additives. This aligns with clean-label trends and searches for "natural flavor enhancers". ResearchGate discussions highlight its potential in metal ion chelation, relevant to wastewater treatment technologies.
Future prospects involve catalytic asymmetric synthesis of this compound—addressing the "chiral sulfur compounds" research gap. Its structure-activity relationships are being modeled using AI-driven molecular prediction tools, a hot topic in computational chemistry circles. These developments ensure ethyl 2-(thiophen-2-ylthio)acetate remains at the forefront of specialty chemical innovation.
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